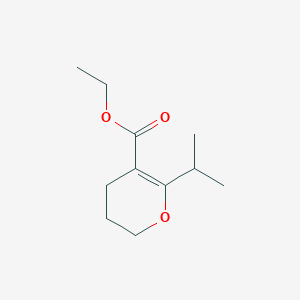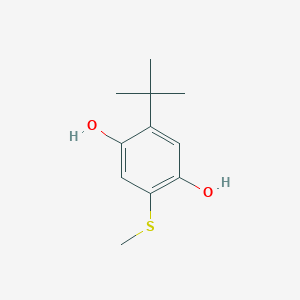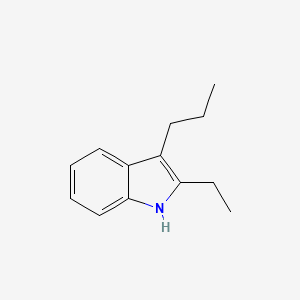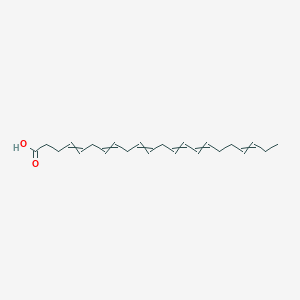
2-(2-Chloroethanesulfonyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethanesulfonyl)ethan-1-amine is an organic compound characterized by the presence of a chloroethanesulfonyl group attached to an ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethanesulfonyl)ethan-1-amine typically involves the reaction of 2-chloroethanesulfonyl chloride with ethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
ClCH2CH2SO2Cl+NH2CH2CH3→ClCH2CH2SO2NHCH2CH3+HCl
The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethanesulfonyl)ethan-1-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted ethanamines and sulfonamides.
Oxidation: Sulfonic acids and sulfonates.
Reduction: Primary and secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethanesulfonyl)ethan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting sulfonamide-based pathways.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethanesulfonyl)ethan-1-amine involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various chemical reactions and biological studies.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.
Protein Modification: It can react with amino acid residues in proteins, leading to changes in protein function and activity.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloroethanesulfonyl)ethan-1-amine can be compared with other similar compounds, such as:
2-Chloroethanesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Ethanesulfonyl chloride: Another sulfonyl chloride derivative with similar chemical properties.
Methanesulfonyl chloride: A related compound with a shorter carbon chain, used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the sulfonyl group with the versatility of the ethanamine backbone. This makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
139261-28-2 |
|---|---|
Molekularformel |
C4H10ClNO2S |
Molekulargewicht |
171.65 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfonyl)ethanamine |
InChI |
InChI=1S/C4H10ClNO2S/c5-1-3-9(7,8)4-2-6/h1-4,6H2 |
InChI-Schlüssel |
HPKMXOWNGSBOME-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)CCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


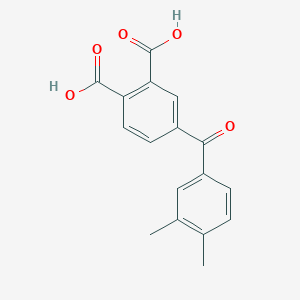
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
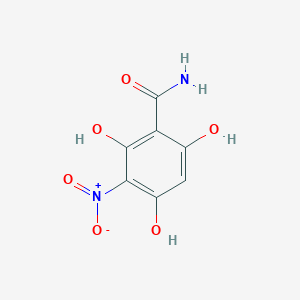
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
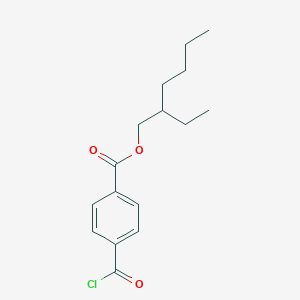

![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
